N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine
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Overview
Description
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine is a chemical compound with a complex structure that includes a dimethoxy-nitrophenyl group and a methionine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine typically involves multiple steps, starting with the preparation of the 4,5-dimethoxy-2-nitrophenyl precursor. This precursor is then reacted with methionine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and water are often used to dissolve the reagents and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-L-methionine: A similar compound with a different stereochemistry.
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-alanine: Another derivative with a different amino acid component.
Uniqueness
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
683754-44-1 |
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Molecular Formula |
C15H20N2O8S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(2R)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H20N2O8S/c1-23-12-6-9(11(17(21)22)7-13(12)24-2)8-25-15(20)16-10(14(18)19)4-5-26-3/h6-7,10H,4-5,8H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1 |
InChI Key |
SJXTYYOZKAQPEN-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)COC(=O)N[C@H](CCSC)C(=O)O)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=O)NC(CCSC)C(=O)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
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